2-Bromo-4-nitro-1H-pyrrole
Description
Significance of Pyrrole (B145914) Architectures in Contemporary Chemical Research
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in a vast array of biologically active molecules and functional materials. scbt.comwikipedia.org Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in critical biological processes. mdpi.com In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its frequent appearance in drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.gov The aromatic nature of the pyrrole ring allows for various chemical modifications, making it a versatile building block in organic synthesis for the construction of complex molecular architectures. scbt.comresearchgate.net Researchers utilize pyrrole derivatives to investigate reaction mechanisms, develop new synthetic methodologies, and create novel materials with tailored electronic and optical properties, such as conductive polymers. scbt.com
Strategic Importance of Halogenated and Nitrated Pyrroles as Advanced Synthetic Precursors
The introduction of halogen atoms and nitro groups onto the pyrrole ring significantly enhances its utility as a synthetic precursor. Halogenation, particularly bromination, provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org This functionalization is crucial for the synthesis of complex natural products and novel pharmaceutical agents. acs.org For instance, halogenated pyrroles are key intermediates in the synthesis of marine alkaloids with potent biological activities. mdpi.com The presence of halogens can also fine-tune the electronic and steric properties of a molecule, influencing its binding affinity and selectivity for biological targets. acs.org
Similarly, the nitration of pyrroles introduces a strong electron-withdrawing group that can direct further substitution reactions and can be readily converted into other functional groups, such as amines. researchgate.netmdpi.com Nitropyrroles are important intermediates in the synthesis of various bioactive compounds, including antitumor oligopeptides. researchgate.net The combination of both a bromo and a nitro group on the pyrrole ring, as seen in 2-Bromo-4-nitro-1H-pyrrole, creates a highly versatile and reactive building block. The electron-withdrawing nitro group activates the pyrrole ring for certain reactions, while the bromine atom serves as an excellent leaving group for nucleophilic substitution and a partner in cross-coupling reactions. researchgate.netnih.gov This dual functionalization allows for a wide range of selective chemical transformations, making such compounds highly valuable in the strategic design and synthesis of complex target molecules.
Overview of Research Directions for this compound
Research involving this compound and related structures is primarily focused on its application as a versatile intermediate in organic synthesis. The compound's unique substitution pattern, featuring both an electron-withdrawing nitro group and a synthetically useful bromine atom, makes it a valuable precursor for creating more complex heterocyclic systems. mdpi.combohrium.com
Key research directions include:
Synthesis of Biologically Active Molecules: A significant area of investigation involves using this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications. For example, it can be a building block for creating new antibacterial and anticancer agents. mdpi.com
Development of Novel Synthetic Methodologies: The reactivity of this compound is being explored to develop new and efficient synthetic methods. This includes its use in various coupling reactions and as a substrate for studying the regioselectivity of further functionalization of the pyrrole ring. acs.orgnih.gov
Materials Science: While less common, the electronic properties imparted by the nitro and bromo substituents could make this compound and its derivatives of interest in the development of new organic materials with specific electronic or optical properties. scbt.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H3BrN2O2 |
|---|---|
Molecular Weight |
190.98 g/mol |
IUPAC Name |
2-bromo-4-nitro-1H-pyrrole |
InChI |
InChI=1S/C4H3BrN2O2/c5-4-1-3(2-6-4)7(8)9/h1-2,6H |
InChI Key |
SUXXPZZCQUWAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 4 Nitro 1h Pyrrole and Its Derivatives
De Novo Pyrrole (B145914) Ring Construction Strategies for Substituted Analogues
The synthesis of the pyrrole core, a fundamental heterocyclic motif, can be achieved through various de novo strategies that construct the ring from acyclic precursors. These methods are essential for creating specifically substituted pyrroles, including nitro- and bromo-functionalized derivatives. Classical name reactions have been adapted and refined to allow for the incorporation of a wide array of functional groups, providing access to complex pyrrole analogues.
Adaptations of Classical Pyrrole Syntheses
The foundational methods of pyrrole synthesis, developed over a century ago, remain central to heterocyclic chemistry. Modern adaptations focus on improving reaction conditions, expanding substrate scope, and enabling the synthesis of highly functionalized pyrroles, such as those bearing nitro groups, which are precursors to compounds like 2-bromo-4-nitro-1H-pyrrole.
The Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com
While the traditional Paal-Knorr reaction can be limited by harsh conditions like prolonged heating, modern advancements have introduced milder and more efficient protocols. rgmcet.edu.in Catalytic amounts of various Brønsted or Lewis acids are often employed to promote the condensation. rgmcet.edu.in For instance, iron(III) chloride in water, cerium (IV) ammonium nitrate (CAN), and silica-supported sulfuric acid have been successfully used as catalysts, often leading to shorter reaction times, milder conditions, and high yields. rgmcet.edu.inorganic-chemistry.orgarabjchem.org
A significant adaptation for synthesizing nitro-substituted pyrroles involves the use of nitro-containing starting materials. A Paal-Knorr condensation reaction between nitroanilines and a 1,4-diketone has been shown to produce nitrophenyl-1H-pyrroles effectively. rsc.org Furthermore, studies on the reaction mechanism have revealed that the presence of a nitro group on an aryl substituent of the amine can have a positive effect on the reaction rate. organic-chemistry.org
Table 1: Modern Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Iron(III) chloride | 2,5-Dimethoxytetrahydrofuran, various amines | Water, mild conditions | Good to excellent | organic-chemistry.org |
| CATAPAL 200 (Alumina) | Acetonylacetone, primary amines | 60 °C, 45 min, solvent-free | 68–97% | mdpi.com |
| Cerium (IV) Ammonium Nitrate (CAN) | 1,4-Diketones, various amines | Mild conditions, short reaction times | Excellent | arabjchem.org |
This table is interactive and represents a summary of data found in the cited sources.
The Knorr pyrrole synthesis is another cornerstone method that constructs the pyrrole ring by reacting an α-amino-ketone with a β-ketoester or other compound containing an electron-withdrawing group alpha to a carbonyl. wikipedia.org A key challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. Consequently, they are typically prepared in situ. wikipedia.org A common approach involves the reduction of an α-oximino-ketone using reagents like zinc dust in acetic acid. wikipedia.org
The mechanism involves the initial condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and dehydration to furnish the final pyrrole product. wikipedia.org The versatility of the Knorr synthesis allows for the preparation of a wide range of substituted pyrroles by varying the two carbonyl-containing starting materials. To generate nitro-substituted pyrroles, precursors bearing a nitro group, such as a nitro-substituted β-ketoester, could be employed. The original Knorr synthesis famously produced "Knorr's Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate), a versatile intermediate that can be further functionalized. wikipedia.org
The Barton-Zard synthesis is a particularly powerful and direct method for preparing substituted pyrroles from nitroalkene precursors. wikipedia.orgrsc.org First reported in 1985, the reaction involves the condensation of a nitroalkene with an α-isocyanoacetate ester in the presence of a base. wikipedia.orgrsc.org This methodology is highly efficient for creating 5-unsubstituted pyrroles. mdpi.com
The reaction mechanism proceeds through several distinct steps: wikipedia.org
Michael Addition: A base deprotonates the α-isocyanoacetate, and the resulting carbanion undergoes a Michael-type addition to the nitroalkene.
Cyclization: The intermediate undergoes a 5-endo-dig intramolecular cyclization.
Elimination: The nitro group is subsequently eliminated.
Tautomerization: The final step is tautomerization to yield the aromatic pyrrole ring.
This synthesis is inherently suited for producing nitro-pyrrole analogues if the nitro group is located elsewhere on the starting materials, or more commonly, it uses the nitro group as a crucial activating and leaving group to facilitate the ring formation itself. wikipedia.org The versatility of this method has been demonstrated in the synthesis of complex structures, including chromeno[3,4-c]pyrroles from 3-nitro-2H-chromenes. mdpi.com
Table 2: Examples of Barton-Zard Pyrrole Synthesis
| Nitroalkene Substrate | Isocyanide | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Conjugated Nitroalkenes | Alkyl isocyanoacetates | Base | - | 5-Unsubstituted pyrroles | mdpi.com |
| 3-Nitro-2H-chromenes | Ethyl isocyanoacetate | K₂CO₃ | Ethanol | Chromeno[3,4-c]pyrroles | mdpi.com |
This table is interactive and provides examples based on the cited literature.
The Van Leusen reaction provides an efficient route to various heterocycles using tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon. nih.govorganic-chemistry.org For pyrrole synthesis, the reaction is a [3+2] cycloaddition between TosMIC and an electron-deficient alkene, often referred to as a Michael acceptor. nih.govmdpi.com This method is particularly valuable for synthesizing 3,4-disubstituted or 3-substituted pyrroles. nih.gov
The mechanism begins with the base-catalyzed deprotonation of TosMIC, forming a carbanion. This anion then attacks the electron-deficient alkene (the Michael acceptor). The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to form the pyrrole ring. nih.gov
A key advantage of this reaction is its compatibility with a wide range of Michael acceptors, including those containing nitro groups. nih.gov The use of nitroalkenes as the electron-deficient component provides a direct pathway to synthesize nitropyrroles, making it a highly relevant strategy for obtaining precursors for compounds like this compound.
Table 3: Electron-Deficient Alkenes Used in Van Leusen Pyrrole Synthesis
| Activating Group on Alkene | Resulting Pyrrole Substitution | Reference |
|---|---|---|
| Ester | 3,4-Disubstituted or 3-substituted | nih.gov |
| Amide | Polysubstituted | nih.gov |
| Keto | Polysubstituted | nih.govmdpi.com |
| Nitro | Nitro-substituted | nih.gov |
This interactive table showcases the versatility of the Van Leusen reaction with different substrates.
The Piloty-Robinson pyrrole synthesis involves the reaction of hydrazine with two equivalents of an aldehyde or ketone, typically under acidic conditions and at elevated temperatures. researchgate.nettandfonline.com The reaction proceeds via the formation of a ketazine or aldazine intermediate, which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement (an azo-Cope rearrangement), followed by cyclization and elimination of ammonia to yield the pyrrole ring. tandfonline.com
This method is particularly effective for creating symmetrically 3,4-disubstituted pyrroles. nih.gov Modern modifications, such as the use of microwave radiation, have been shown to significantly reduce reaction times and improve yields. nih.govnih.gov The synthesis often produces N-acyl pyrroles, which can be subsequently hydrolyzed to the free N-H pyrroles. nih.gov The substitution pattern of the final pyrrole is directly determined by the structure of the starting carbonyl compound. Therefore, to synthesize a 4-nitro-pyrrole derivative, one would need to start with an appropriately substituted ketone or aldehyde precursor where the substituents would ultimately become the 3- and 4-positions of the pyrrole ring, with one of them being or containing a nitro group.
Catalytic Cyclization and Annulation Strategies
Catalytic cyclization and annulation reactions represent a cornerstone of modern heterocyclic synthesis, providing efficient, atom-economical pathways to complex molecular architectures from simple precursors. These methods leverage transition metals or organocatalysts to orchestrate bond-forming cascades, leading to the rapid assembly of the pyrrole core.
Gold catalysis has emerged as a powerful tool for the synthesis of pyrroles, primarily due to the high affinity of gold(I) catalysts for alkynes, which facilitates nucleophilic attack. A common strategy involves a cascade hydroamination/cyclization reaction. In a typical pathway, a gold(I) catalyst activates an alkyne, making it susceptible to intermolecular hydroamination by an amine. The resulting enamine intermediate can then undergo an intramolecular cyclization, ultimately leading to the formation of a substituted pyrrole.
This methodology is noted for its high regioselectivity, broad functional group tolerance, and the use of readily accessible starting materials like α-amino ketones and alkynes. organic-chemistry.orgnih.govacs.org The reaction often proceeds under mild conditions. organic-chemistry.org For instance, the reaction of α-amino ketones with alkynes catalyzed by a gold complex can efficiently produce multi-substituted pyrroles. organic-chemistry.orgnih.govacs.org Mechanistic studies suggest the formation of an enamine intermediate which cyclizes effectively under gold catalysis. organic-chemistry.org Fused polycyclic pyrroles can also be accessed through gold-catalyzed cascades, for example, via a 3,3-sigmatropic rearrangement of an N,O-dialkenylhydroxamine intermediate. nih.gov
While direct application to form this compound is not a primary example in seminal literature, the functional group tolerance of these reactions suggests that precursors bearing nitro or halo-substituents could potentially be employed to generate a pyrrole ring that is later functionalized.
Table 1: Examples of Gold-Catalyzed Pyrrole Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| α-Amino Ketone | Alkyne | Au(I) complex | Polysubstituted Pyrrole | organic-chemistry.orgnih.gov |
| N-Alkynylhydroxammonium Salt | Enolizable Ketone | BrettPhosAuNTf₂ | Fused Polycyclic Pyrrole | nih.gov |
Copper catalysts, valued for their low cost and versatile reactivity, are extensively used in pyrrole synthesis. Copper-catalyzed methods include C-H/N-H annulation, coupling reactions, and cyclization of various precursors. semanticscholar.orgscispace.comnih.govmit.edu
One prominent strategy involves the copper hydride (CuH)-catalyzed coupling of enynes and nitriles. This protocol allows for the efficient preparation of a wide variety of N-H pyrroles with high regioselectivity and good functional group tolerance. semanticscholar.orgscispace.comnih.govmit.edu The reaction is believed to proceed through an initial reductive coupling followed by a cyclization step, both promoted by the copper catalyst. semanticscholar.orgscispace.comnih.govmit.edu Another approach is the coupling of amines with γ-bromo-substituted γ,δ-unsaturated ketones, catalyzed by a CuI/N,N-dimethylglycine system, to yield polysubstituted pyrroles. researchgate.net Furthermore, copper catalysis can be employed in the propargylation of nitroalkanes, producing homopropargylic nitroalkanes which are valuable precursors for nitrogen-containing heterocycles like pyrroles. nih.gov
These methods are highly adaptable and can accommodate a range of aromatic and aliphatic substituents, making them suitable for creating diverse pyrrole libraries. semanticscholar.orgscispace.comnih.govmit.edu The synthesis of pyrroles bearing specific functional groups, such as carboxyl or cyano groups, can also be achieved divergently by reacting O-acetyl oximes with β-ketoesters or β-ketonitriles under copper catalysis. nih.gov
Table 2: Overview of Copper-Catalyzed Pyrrole Syntheses
| Reaction Type | Starting Materials | Catalyst System | Key Features | Ref. |
|---|---|---|---|---|
| Enyne-Nitrile Coupling | 1,3-Enynes, Nitriles | CuH-based catalyst | High regioselectivity, broad scope | semanticscholar.orgnih.gov |
| Coupling/Cyclization | Amines, γ-Bromoenones | CuI / N,N-dimethylglycine | Good to excellent yields | researchgate.net |
| Heteroannulation | O-Acetyl Oximes, β-Ketoesters | Copper catalyst | Forms 3-carboxylpyrroles | nih.gov |
Organocatalysis offers a metal-free alternative for pyrrole synthesis, providing advantages from both efficiency and green chemistry perspectives. nih.govnih.gov These reactions often utilize small organic molecules like amines, acids, or N-heterocyclic carbenes (NHCs) to catalyze the formation of the pyrrole ring through various mechanisms. nih.govnih.gov
Common organocatalytic strategies include multicomponent reactions where, for example, 1,2-diones, aldehydes, and arylamines are condensed in the presence of an acid catalyst like 4-methylbenzenesulfonic acid monohydrate to form polysubstituted pyrroles under mild conditions. nih.gov The Paal-Knorr synthesis, a classical method involving the condensation of a 1,4-dicarbonyl compound with an amine, can be effectively promoted by organocatalysts. nih.govnih.govbeilstein-journals.org For instance, catalysts ranging from squaric acid to nanoparticle-supported glutathione have been employed to facilitate this transformation, often in environmentally benign solvents like water. nih.gov Formal [3+2] cycloaddition reactions, catalyzed by organophosphines, have also been developed for the synthesis of pyrroles from activated alkynes and isocyanides. nih.gov
The field of asymmetric organocatalysis has enabled the synthesis of chiral pyrroles with high enantioselectivity, a significant advancement for medicinal chemistry applications. nih.gov
Base-catalyzed cyclization reactions provide a straightforward route to the pyrrole nucleus, often by promoting intramolecular condensation or addition reactions. These methods are synthetically valuable due to the ready availability of bases and often mild reaction conditions.
A key example is the Barton-Zard synthesis, which involves the base-catalyzed addition of an isocyanoacetate to a nitroalkene. The resulting intermediate undergoes cyclization, followed by elimination of the nitro group, to yield a pyrrole-2-carboxylate. This method is particularly relevant as it directly incorporates a nitro-containing starting material. Another strategy involves the base-promoted intramolecular cyclization of N-propargylamines, which can be derived from the reaction of nitroalkanes with propargyl bromides. nih.gov This approach is versatile and tolerates a wide array of functional groups, allowing for the synthesis of structurally diverse pyrroles.
Multicomponent Reaction (MCR) Approaches for Polysubstituted Pyrroles
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bohrium.comsemanticscholar.orgrsc.orgorganic-chemistry.org This approach is prized for its high atom economy, operational simplicity, and its ability to rapidly generate molecular diversity, making it ideal for creating libraries of substituted pyrroles. bohrium.comorientjchem.orgresearchgate.netnih.gov
Numerous MCRs have been developed for pyrrole synthesis. bohrium.comresearchgate.net Many of these reactions are based on classical transformations like the Hantzsch or Paal-Knorr synthesis but are designed to generate the necessary intermediates in situ. For instance, a four-component reaction between an amine, an aldehyde, a diketone, and a nitroalkane can lead to highly substituted pyrroles. orientjchem.org Another notable example is a stereoselective four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes to produce functionalized 2,3-dihydro-4-nitropyrroles, which can be further transformed into aromatic nitropyrroles. frontiersin.org The use of isonitriles as starting materials is also a common feature in MCRs for pyrrole synthesis. bohrium.com These reactions can be catalyzed by a variety of species, including acids, bases, or metal catalysts, and are often performed as one-pot procedures. orientjchem.org
Table 3: Example of a Multicomponent Reaction for Nitropyrrole Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Product | Ref. |
|---|
Targeted Functionalization and Derivatization of the Pyrrole Nucleus
While the construction of a pre-functionalized pyrrole ring is a powerful strategy, the direct functionalization of a pre-existing pyrrole nucleus is a more traditional and often more direct route to specifically substituted compounds like this compound. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. slideshare.netvedantu.compearson.comquora.comnih.gov
The regioselectivity of electrophilic substitution on the pyrrole ring is well-established. Attack occurs preferentially at the C2 (or α) position because the resulting carbocation intermediate is stabilized by a greater number of resonance structures (three) compared to attack at the C3 (or β) position (two). slideshare.netvedantu.comonlineorganicchemistrytutor.com If the C2 and C5 positions are occupied, substitution will then occur at the C3 or C4 positions. vedantu.com
A plausible and direct synthesis of this compound would involve sequential electrophilic substitution reactions:
Nitration: The introduction of a nitro group onto the pyrrole ring. Due to the high reactivity of pyrrole, nitration must be carried out under mild conditions to avoid polymerization or decomposition. A common reagent for this is acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures. This would likely yield 2-nitropyrrole.
Bromination: The subsequent introduction of a bromine atom. The electron-withdrawing nitro group at the C2 position deactivates the ring, particularly the adjacent C3 position, and directs the incoming electrophile to other positions. The bromine would likely be directed to the C4 or C5 position. Mild brominating agents such as N-bromosuccinimide (NBS) in a solvent like THF or CCl₄ would be appropriate for this step.
Beyond classical electrophilic substitution, modern C-H functionalization techniques offer advanced tools for the derivatization of the pyrrole nucleus. nih.govresearchgate.netacs.orgrsc.org These methods, often catalyzed by transition metals like rhodium or palladium, allow for the direct coupling of C-H bonds with various partners, enabling the introduction of aryl, alkyl, or other functional groups with high selectivity, sometimes at positions that are difficult to access via classical methods. acs.org For instance, β-selective C-H arylation of pyrroles has been achieved using rhodium catalysis. acs.org These advanced methods provide powerful alternatives for creating diverse derivatives of the pyrrole core.
Regioselective Nitration Protocols for Pyrroles
The introduction of a nitro group onto a pyrrole ring is a classic electrophilic aromatic substitution. However, the high reactivity of the pyrrole ring necessitates the use of mild nitrating agents to prevent polymerization and polysubstitution. nih.gov Typically, a mixture of nitric acid and acetic anhydride is employed for the mononitration of pyrrole, which predominantly yields 2-nitropyrrole with smaller amounts of the 3-nitro isomer. nih.govquimicaorganica.org This preference for the 2-position is attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position, which can be described by three resonance structures compared to only two for attack at the 3-position. study.comstackexchange.com
For the synthesis of this compound, a potential strategy involves the nitration of a 2-bromopyrrole precursor. The bromo substituent at the 2-position is an ortho-, para-directing deactivator. Therefore, electrophilic attack would be directed to the C4 and C5 positions. The electron-withdrawing nature of the bromine atom would decrease the reactivity of the pyrrole ring, potentially allowing for more controlled nitration.
Several nitrating agents can be employed, with the choice of reagent and reaction conditions being critical for achieving the desired regioselectivity. The use of milder nitrating agents, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, is often preferred to circumvent the harsh, polymerizing conditions of mixed acid (H₂SO₄/HNO₃). quimicaorganica.org
| Pyrrole Derivative | Nitrating Agent | Solvent | Major Product(s) | Reference |
|---|---|---|---|---|
| Pyrrole | HNO₃ / Ac₂O | Acetic Anhydride | 2-Nitropyrrole, 3-Nitropyrrole | quimicaorganica.org |
| Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester | HNO₃ | Acetic Anhydride | 2-Nitro derivative | nih.gov |
| Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester | HNO₃ | Trifluoroacetic Acid | 6-Nitro derivative | nih.gov |
Selective Bromination Techniques for Pyrrole Scaffolds
The selective introduction of a bromine atom onto the pyrrole ring is another crucial step in the synthesis of this compound. The high reactivity of the pyrrole nucleus often leads to polybromination, making regioselective monobromination a significant challenge. The choice of brominating agent and reaction conditions plays a pivotal role in controlling the outcome of the reaction.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgmissouri.edu It is a convenient source of electrophilic bromine and is often preferred over molecular bromine due to its solid nature and milder reaction conditions. The regioselectivity of NBS bromination is influenced by the substituents already present on the pyrrole ring.
For the synthesis of this compound starting from 4-nitropyrrole, the nitro group at the 4-position would act as a deactivating group and a meta-director. However, in the context of the five-membered pyrrole ring, the directing effects can be complex. Electrophilic substitution on pyrroles bearing electron-withdrawing groups at the C-2 position generally favors substitution at the C-4 position. acs.orgresearchgate.net Conversely, if starting from a 4-substituted pyrrole, the directing influence would need to be carefully considered. In the case of 4-nitropyrrole, the deactivating nature of the nitro group would likely direct the incoming electrophile to the C2 and C5 positions.
The choice of solvent can also significantly influence the regioselectivity of NBS bromination. For instance, using dimethylformamide (DMF) as a solvent has been shown to afford high levels of para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.org
Direct bromination using molecular bromine (Br₂) can also be employed, although it often leads to a mixture of products due to its high reactivity. jalsnet.com Controlling the stoichiometry of bromine and using low temperatures are critical to minimize polysubstitution. The use of a catalyst can sometimes enhance selectivity. For instance, the bromination of aromatic compounds can be influenced by the presence of a catalyst and the reaction medium. jalsnet.com
A combination of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) has been reported as a mild and selective system for the bromination of pyrrole derivatives, affording high yields of the corresponding bromo compounds. researchgate.net This method offers an alternative to traditional brominating agents and may provide better control over the reaction.
| Brominating Agent | Substrate Example | Key Features | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Pyrrole-2-carboxamides | Mild, solid reagent; regioselectivity can be solvent and substrate dependent. | wikipedia.orgacs.org |
| Tetrabutylammonium Tribromide (TBABr₃) | Pyrrole-2-carboxamides | Mild and efficient for regioselective bromination, favoring the 5-position in certain substrates. | acs.org |
| DMSO/HBr | Pyrrole derivatives | Mild conditions, high yields, and good selectivity. | researchgate.net |
| Molecular Bromine (Br₂) | Pyrrole | Highly reactive, often leads to polybromination; requires careful control of conditions. | jalsnet.com |
Strategies for Concurrent Introduction of Nitro and Bromo Moieties
A one-pot synthesis that introduces both the nitro and bromo groups concurrently would be an efficient approach to this compound. However, the mutual influence of the nitrating and brominating agents and the high reactivity of the pyrrole ring make this a challenging endeavor. The order of addition of the reagents and the reaction conditions would need to be meticulously optimized to achieve the desired product.
A plausible one-pot strategy could involve the initial bromination of the pyrrole followed by in-situ nitration. The choice of a brominating agent that does not interfere with the subsequent nitration step would be crucial. Alternatively, a nitrating agent that is compatible with a subsequent bromination could be employed. Given the activating nature of the pyrrole ring, it is likely that a sequential, two-step synthesis would offer better control and higher yields of the desired this compound.
Advanced Reaction Engineering and Scale-Up Considerations
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable processes. For the synthesis of specialized compounds like this compound, advanced reaction engineering techniques can offer significant advantages over traditional batch methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. nih.govnih.gov The use of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds like pyrroles. organic-chemistry.org
The application of microwave energy can enhance the efficiency of both nitration and bromination reactions. For instance, microwave-assisted amination of aryl triflates has been successfully demonstrated without the need for a base or catalyst. organic-chemistry.org Similarly, microwave irradiation could potentially be used to drive the regioselective nitration and bromination of pyrrole scaffolds under controlled conditions. The rapid heating provided by microwaves can lead to a more uniform temperature distribution within the reaction mixture, minimizing the formation of byproducts.
The development of a microwave-assisted protocol for the synthesis of this compound could offer a significant improvement in terms of efficiency and sustainability compared to conventional heating methods.
| Reaction Step | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| Knoevenagel Condensation | 8-18 h, 56-79% | 8-17 min, 74-85% | analis.com.my |
| Hydrolysis | 6 h, 76-85% | 6 min, 82-94% | analis.com.my |
Deep Eutectic Solvent-Based Synthesis Methodologies
Deep Eutectic Solvents (DESs) have emerged as environmentally sustainable and economically viable alternatives to conventional organic solvents in chemical synthesis. nih.gov These solvents are mixtures of two or three naturally occurring components that form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov DESs offer favorable properties such as low volatility, high thermal stability, biodegradability, and low cost, making them ideal for green chemistry applications. nih.govresearchgate.net
The application of DESs in the synthesis of substituted pyrroles has been demonstrated to be effective. For instance, choline hydroxide has been successfully used as both an efficient base and a recyclable reaction medium for the regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles. rsc.org This method proceeds under mild reaction conditions and involves a simple workup procedure. rsc.org The unique properties of DESs can be tailored by carefully selecting the hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs), which allows for the optimization of reaction conditions. nih.gov While a direct synthesis of this compound using DES has not been extensively documented, the principles have been applied to analogous structures, suggesting a promising avenue for future research. The use of DESs aligns with green chemistry principles by minimizing waste and utilizing non-toxic, renewable materials. nih.gov
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |
|---|---|---|---|---|
| Choline Chloride (ChCl) | Urea | 1:2 | General purpose green solvent | nih.gov |
| Choline Chloride (ChCl) | Glycerol | 1:2 | Solvent for nitroalkene reduction | nih.gov |
| Choline Hydroxide | - | - | Base and medium for trisubstituted pyrrole synthesis | rsc.org |
| Urea | Caprolactam | 1:3 | Cellulose dissolution | researchgate.net |
Kilogram-Scale Synthesis Development (with Analogous Nitroimidazole Systems)
The development of scalable synthetic routes is crucial for the practical application of chemical compounds in industrial and pharmaceutical settings. While specific kilogram-scale synthesis of this compound is not widely published, a highly analogous and efficient two-step method for the kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole has been developed. researchgate.netwww.gov.uk This process serves as a valuable model for the potential large-scale production of similarly substituted pyrroles.
The synthesis begins with the dibromination of 4-nitroimidazole, followed by a selective debromination step. researchgate.netwww.gov.uk This method is noted for being facile, safe, and readily scalable. The large-scale applicability was demonstrated by producing the desired 2-bromo-4-nitro-1H-imidazole in high yield and quality. researchgate.net The process involves dissolving 2,5-dibromo-4-nitro-1H-imidazole (1.85 kg) in dimethylformamide (DMF) and using sodium iodide for the selective debromination. researchgate.net This established methodology for a closely related nitro-heterocycle highlights a feasible and optimized pathway for scaling up the production of this compound.
| Step | Starting Material | Reagents | Scale | Solvent | Key Transformation |
|---|---|---|---|---|---|
| 1 | 4-Nitroimidazole | Bromine, Sodium Hydrogen Carbonate | Kilogram | Water | Dibromination |
| 2 | 2,5-Dibromo-4-nitro-1H-imidazole | Sodium Iodide | 1.85 kg | DMF (3.7 L) | Selective Debromination |
Green Chemistry Principles in Pyrrole Synthesis
The synthesis of pyrrole derivatives is increasingly guided by the principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgresearchgate.net Several innovative and eco-friendly methodologies have been developed for pyrrole synthesis.
Key green approaches include:
Alternative Energy Sources : Microwave and ultrasound activation have been utilized to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. semanticscholar.org
Benign Solvents and Catalysts : The replacement of traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids is a central theme. semanticscholar.org The use of sodium dodecyl sulfate (SDS) in water to create a micellar reaction environment facilitates the Paal-Knorr condensation of γ-diketones and primary amines, yielding N-substituted pyrroles efficiently. researchgate.net
Solvent-Free Conditions : Mechanochemical activation through ball milling, combined with the use of bio-sourced organic acids like citric acid as catalysts, enables the solventless synthesis of N-substituted pyrroles. lucp.net
Atom Economy and Catalysis : The development of cascade reactions using earth-abundant metal catalysts, such as iron, exemplifies an efficient approach. rsc.org A cascade synthesis of pyrroles from nitroarenes has been achieved using an iron catalyst with green reductants like formic acid or molecular hydrogen, combining hydrogenation and Paal-Knorr condensation in one sequence. rsc.org
These methodologies demonstrate a commitment to developing cleaner, safer, and more efficient processes for producing valuable pyrrole scaffolds. semanticscholar.orglucp.net
| Principle | Traditional Method | Green Alternative | Advantage |
|---|---|---|---|
| Solvent Use | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Ethanol, DESs, Solvent-free (Ball Milling) | Reduced toxicity and environmental impact. semanticscholar.org |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reaction rates, energy efficiency. semanticscholar.org |
| Catalysis | Stoichiometric acid/base catalysts | Heterogeneous catalysts, bio-sourced acids (citric acid), iron catalysts | Catalyst recyclability, use of non-toxic and abundant materials. lucp.netrsc.org |
| Process Efficiency | Multi-step synthesis with isolation of intermediates | One-pot cascade reactions | Reduced waste, time, and resource consumption. rsc.org |
Strategic Use of Protecting Groups in this compound Synthesis
In the multi-step synthesis of complex molecules containing the this compound core, the strategic use of protecting groups for the pyrrole nitrogen is essential. The N-H proton of pyrrole is acidic and the ring itself can be reactive, necessitating protection to prevent unwanted side reactions during subsequent chemical transformations. researchgate.net
The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. For pyrroles substituted with strong electron-withdrawing groups like nitro and bromo, the ring's nucleophilicity is significantly reduced, and the N-H acidity is increased. In such cases, sulfonyl groups (e.g., tosyl or benzenesulfonyl) are particularly effective N-protecting groups. researchgate.net Their electron-withdrawing nature further deactivates the pyrrole ring, enhancing its stability and allowing for a broader range of subsequent reactions. researchgate.net
Other common protecting groups for amines and amides, such as benzyl (Bn) or carbamates (e.g., Cbz), could also be employed, with the choice dictated by the specific reaction sequence. libretexts.org For example, a benzyl group can be removed by hydrogenolysis, while many carbamate groups are cleaved under acidic conditions. libretexts.org The pyrrole moiety itself has also been strategically used as a protecting group for primary amines, enabling the synthesis of chiral amino derivatives via stable organozinc reagents. nih.gov The successful application and removal of these protecting groups are key to achieving high yields and purity in the total synthesis of complex target molecules.
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, base (e.g., NaH, Pyridine) | Strong base (e.g., NaOH, Mg/MeOH) or reducing agents | researchgate.net |
| Benzenesulfonyl | Bs | BsCl, base | Similar to Tosyl | researchgate.net |
| Benzyl | Bn | BnBr, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | libretexts.org |
| Carbobenzyloxy | Cbz | CbzCl, base | Hydrogenolysis (H₂, Pd/C), HBr/AcOH | libretexts.org |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF), acid | libretexts.org |
Reactivity Profiles and Elucidation of Reaction Pathways for 2 Bromo 4 Nitro 1h Pyrrole
Electrophilic Aromatic Substitution Dynamics on the Pyrrole (B145914) Ring
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its electron density and making it more reactive than benzene. pearson.com Consequently, electrophilic substitution on pyrrole can often be carried out under mild conditions. pearson.com These reactions typically occur at the 2-position (alpha to the nitrogen) because the carbocation intermediate formed by attack at this position is better stabilized by resonance. pearson.com
However, the presence of the electron-withdrawing nitro group at the 4-position in 2-bromo-4-nitro-1H-pyrrole deactivates the ring towards electrophilic attack. While halogenation of unsubstituted pyrrole generally leads to polyhalogenated products, specific conditions can achieve monohalogenation. wikipedia.org For substituted pyrroles, the directing effects of existing groups are crucial. Electron-withdrawing groups, such as the nitro group, generally direct incoming electrophiles to the meta position. In the case of this compound, this would be the 5-position. The bromine at the 2-position also influences the regioselectivity of the reaction.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.com
Nucleophilic Substitution and Addition Reactions
Aromatic rings that are electron-deficient, often due to the presence of electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org
Reactivity Governed by the Bromine Substituent as a Leaving Group
In nucleophilic aromatic substitution reactions, a nucleophile replaces a leaving group on the aromatic ring. perlego.com For an SNAr reaction to occur, there must be a good leaving group, typically a halide, and the ring must be activated by electron-withdrawing groups. libretexts.org The nitro group is a powerful activating group, especially when positioned ortho or para to the leaving group, as it can stabilize the intermediate Meisenheimer complex through resonance. wikipedia.org
In this compound, the nitro group is para to the bromine atom, which strongly activates the 2-position for nucleophilic attack. This allows the bromine atom to be displaced by various nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the bromine, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the nitro group. wikipedia.org In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. nih.gov
The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive based on bond strength. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack by the nucleophile, which is accelerated by more electronegative halogens that increase the electrophilicity of the carbon atom. masterorganicchemistry.com
| Reactant | Nucleophile | Product | Conditions |
|---|---|---|---|
| This compound | Methoxide ion (CH₃O⁻) | 2-Methoxy-4-nitro-1H-pyrrole | Typically in methanol (B129727) with a base |
| This compound | Ammonia (NH₃) | 2-Amino-4-nitro-1H-pyrrole | Often requires heat and pressure |
| This compound | Cyanide ion (CN⁻) | 2-Cyano-4-nitro-1H-pyrrole | Use of a cyanide salt like KCN or NaCN |
Influence and Reactivity of the Nitro Group as a Leaving or Activating Group
The primary role of the nitro group in this compound is to activate the ring for nucleophilic attack, particularly at the carbon atom bearing the bromine. nih.govquimicaorganica.org The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and facilitating the substitution reaction. wikipedia.orglibretexts.org
While the nitro group is an excellent activating group, it is generally a poor leaving group in SNAr reactions. However, in some specific cases, particularly in highly activated systems or under harsh reaction conditions, the nitro group can be displaced by a strong nucleophile. For instance, in 3,4-dinitropyrrole, a nucleophile can attack at the 3- or 4-position, and in some instances, the nitro group can be displaced. youtube.com
Aza-Michael Addition Pathways in Pyrrole Synthesis
The NH proton of the pyrrole ring is moderately acidic, with a pKa of about 17.5, and can be deprotonated by a strong base to form the pyrrolide anion. wikipedia.org This anion is nucleophilic and can participate in various reactions. The Aza-Michael reaction is a conjugate addition of an amine (or N-nucleophile) to an α,β-unsaturated carbonyl compound.
In the context of this compound, the pyrrole nitrogen can act as a nucleophile in an Aza-Michael addition if reacted with a suitable Michael acceptor. The reaction involves the addition of the pyrrole nitrogen to the β-carbon of an activated alkene. This pathway is a common method for the N-functionalization of pyrroles. The presence of the electron-withdrawing nitro group can influence the nucleophilicity of the pyrrole nitrogen.
Cycloaddition Reactions Involving Pyrrole Systems
Pyrroles can participate in cycloaddition reactions, although their aromatic character can make them less reactive than simple dienes.
[3+2] Cycloaddition Reactions for Pyrrole Ring Formation
[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. sci-rad.com These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile, typically an alkene or alkyne). wikipedia.org
While this section pertains to the formation of the pyrrole ring itself, it provides context for the synthesis of substituted pyrroles like this compound. A common [3+2] cycloaddition approach to pyrroles involves the reaction of a nitrone with an alkene or alkyne, which initially forms an isoxazolidine (B1194047) that can be subsequently converted to a pyrrole. wikipedia.orgnih.gov Another example is the reaction of azomethine ylides with dipolarophiles. rsc.org The specific substituents on the final pyrrole product are determined by the nature of the starting 1,3-dipole and the dipolarophile.
| 1,3-Dipole | Dipolarophile | Initial Adduct | Final Product Type |
|---|---|---|---|
| Azomethine Ylide | Alkene | Pyrrolidine | Substituted Pyrrole (after oxidation) |
| Nitrone | Alkyne | Isoxazoline | Substituted Pyrrole (after rearrangement/reduction) |
| Münchnone | Alkyne | Pyrrole | Substituted Pyrrole |
[4+2] Cycloaddition Reactions (Diels-Alder Type)
The electron-deficient nature of this compound makes it a potential candidate to act as a dienophile in Diels-Alder reactions. wikipedia.orgrsc.org The presence of the electron-withdrawing nitro and bromo groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with electron-rich dienes in a normal-electron-demand Diels-Alder reaction. wikipedia.orgresearchgate.netchemistrysteps.com
While specific experimental data on the Diels-Alder reactivity of this compound is not extensively documented, mechanistic insights can be drawn from studies on analogous compounds, such as 2-nitro-1H-pyrrole. A computational study on the hetero-Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036) using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory has provided a detailed understanding of the reaction pathway. researchgate.net This study revealed that the reaction proceeds through a non-concerted, two-stage, one-step molecular mechanism. researchgate.net
The activation barriers and thermodynamics of the different possible regio- and stereoisomeric pathways were calculated, indicating a preference for certain products. The chemo- and regioselectivity of the reaction were explained by analyzing the Parr functions, which are descriptors of local reactivity. researchgate.net The topological analysis of the Electron Localization Function (ELF) along the reaction coordinate helped to elucidate the nature of the bond formation processes. researchgate.net
Extrapolating from these findings, it is expected that this compound would exhibit similar reactivity, with the bromine atom likely influencing the regioselectivity of the cycloaddition. The reaction would proceed to form a substituted cyclohexene (B86901) derivative, which could serve as a versatile intermediate in organic synthesis. researchgate.net
[2+1] Cycloaddition Reactions (e.g., with Carbenes)
The reaction of this compound with carbenes represents a potential pathway for the synthesis of cyclopropane-fused pyrrole derivatives. chemrxiv.orgnih.gov Carbenes, being electron-deficient species, can undergo [2+1] cycloaddition reactions with alkenes to form cyclopropanes. youtube.comlumenlearning.comyoutube.com In the case of this compound, the double bonds within the pyrrole ring can act as the alkene component.
For this compound, the reaction with a carbene, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, could potentially yield a bicyclic adduct. The reaction is expected to proceed via a concerted or stepwise mechanism, depending on the nature of the carbene and the pyrrole substrate. The stereochemistry of the starting pyrrole would likely be retained in the cyclopropane (B1198618) product in a stereospecific reaction. youtube.comyoutube.com The presence of the electron-withdrawing groups on the pyrrole ring is anticipated to influence the reactivity and the stability of the resulting cycloadduct.
Intramolecular Rearrangement Mechanisms of Pyrrole Derivatives
While specific intramolecular rearrangements of this compound are not well-documented, the broader class of nitro-substituted aromatic compounds is known to undergo rearrangements under certain conditions. For instance, the rearrangement of substituted 2-nitroanilines in concentrated sulfuric acid has been studied, revealing a 1,3-migration of the nitro group. rsc.org This type of rearrangement is proposed to proceed through a protonated intermediate, with the migration of the nitro group being the rate-determining step. rsc.org
Given the electron-deficient character of the pyrrole ring in this compound, it is conceivable that under strongly acidic conditions, similar intramolecular rearrangements could occur. The protonation of the pyrrole ring could facilitate the migration of either the bromo or the nitro substituent. The relative migratory aptitude of these groups and the stability of the resulting intermediates would determine the feasibility and outcome of such a rearrangement. Computational studies could provide valuable predictions regarding the energy barriers and preferred pathways for such potential intramolecular transformations.
Comprehensive Mechanistic Elucidation of Key Chemical Transformations
The detailed understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and utilizing it effectively in organic synthesis. A combination of experimental and computational approaches is necessary for a comprehensive mechanistic elucidation.
Experimental Investigations of Reaction Mechanisms
Experimental studies to probe the reaction mechanisms of this compound would involve a variety of techniques. researchgate.netuokerbala.edu.iq Kinetic studies, including the determination of reaction orders, activation parameters, and isotope effects, can provide valuable information about the rate-determining step and the nature of the transition state. The identification and characterization of reaction intermediates, for example, through spectroscopic methods like NMR and IR spectroscopy under reaction conditions, are also critical. nih.gov
In the context of cycloaddition reactions, the stereochemical outcome of the reaction can offer insights into the concertedness of the mechanism. frontiersin.org For example, a stereospecific reaction often suggests a concerted pathway. Trapping experiments can be employed to capture and identify transient intermediates, further supporting a proposed mechanistic pathway. The systematic variation of substituents on reaction partners and the analysis of the resulting changes in reaction rate and selectivity can also help to elucidate the electronic and steric effects governing the reaction. frontiersin.org
Computational Studies of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. researchgate.netnih.gov For the chemical transformations of this compound, DFT calculations can be used to model the potential energy surfaces of various reaction pathways. researchgate.net
These calculations can provide detailed information about the geometries and energies of reactants, transition states, intermediates, and products. The calculated activation energies can be used to predict the feasibility of different reaction channels and to understand the factors controlling the chemo-, regio-, and stereoselectivity of the reactions. researchgate.net
Furthermore, computational methods can be used to analyze the electronic structure of the molecules involved in the reaction. Descriptors such as molecular orbital energies (HOMO and LUMO), natural bond orbital (NBO) analysis, and the analysis of the electron localization function (ELF) can provide deep insights into the nature of the chemical bonds being formed and broken during the reaction. researchgate.net For instance, in the study of the Diels-Alder reaction of 2-nitro-1H-pyrrole, computational analysis was key to establishing the non-concerted, two-stage, one-step mechanism. researchgate.net
Derivatization and Post Synthetic Modification Strategies of 2 Bromo 4 Nitro 1h Pyrrole
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituted pyrrole (B145914) is an excellent substrate for these transformations.
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for constructing C-C bonds and has been successfully applied to bromopyrroles. mdpi.com This reaction pairs the bromopyrrole with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com
A significant challenge in the Suzuki-Miyaura coupling of bromopyrroles is the potential for competitive debromination, especially when the pyrrole nitrogen is unprotected. nih.gov To circumvent this side reaction, protection of the pyrrole nitrogen is often necessary. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group has been shown to be an effective protecting group that is stable under typical Suzuki-Miyaura conditions. nih.gov Optimized conditions for the arylation of a SEM-protected bromopyrrole involved using Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a dioxane/H₂O solvent system at 90 °C, which notably produced no dehalogenated by-products. nih.gov This methodology is tolerant of a wide range of functional groups on the arylboronic acid partner. nih.gov
Table 1: Suzuki-Miyaura Coupling of Bromopyrroles with Arylboronic Acids
| Arylboronic Acid (ArB(OH)₂) | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 °C | 61 | nih.gov |
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 °C | Excellent | nih.gov |
| Various | Pd₂(dba)₃ / Ligand | KF | Dioxane | Varies | Good-Excellent | nih.gov |
The Sonogashira coupling is a robust reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can often be carried out under mild conditions, including at room temperature. wikipedia.orgnrochemistry.com The reactivity of aryl halides in this coupling follows the order I > OTf > Br > Cl, making the bromo group at the C2 position of 2-Bromo-4-nitro-1H-pyrrole a suitable handle for this transformation. wikipedia.orgnrochemistry.com
This methodology allows for the introduction of various alkynyl groups onto the pyrrole core, significantly expanding its molecular complexity. The reaction is compatible with a wide array of functional groups on both the pyrrole and alkyne components. nrochemistry.com Copper-free Sonogashira variants have also been developed, which can be advantageous in certain synthetic contexts. libretexts.org
Table 2: General Components for Sonogashira Coupling
| Component | Examples | Typical Role |
|---|---|---|
| Aryl/Vinyl Halide | This compound | Electrophile |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary Catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI | Activates the alkyne |
| Base | Diisopropylamine, Triethylamine | Deprotonates the alkyne and neutralizes HX |
Alkylation of the pyrrole ring can occur at either the nitrogen (N-alkylation) or a carbon atom (C-alkylation). The acidic N-H proton of the pyrrole can be readily removed by a base, and the resulting pyrrolide anion can be alkylated with various electrophiles, such as alkyl halides. The existence of 2-Bromo-1-methyl-4-nitro-1H-pyrrole confirms that N-alkylation is a feasible modification strategy. sigmaaldrich.com The choice of base and solvent can influence the reaction's efficiency. For instance, in the alkylation of nitroimidazoles, a related heterocycle, using K₂CO₃ in acetonitrile has proven effective. derpharmachemica.com
C-alkylation of the electron-deficient 2-bromo-4-nitropyrrole ring is more challenging. However, specific methodologies like copper-catalyzed alkylation have been developed for related nitroalkane systems, suggesting potential pathways for C-H functionalization or substitution under specific catalytic conditions. nih.gov
Advanced Functional Group Interconversions on the Pyrrole Core
The functional groups on this compound offer significant opportunities for chemical modification. A key transformation is the reduction of the nitro group to an amine. This conversion is pivotal as it transforms the electron-withdrawing nature of the substituent into an electron-donating one, profoundly altering the reactivity of the pyrrole ring. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, can be employed to yield 2-bromo-1H-pyrrol-4-amine.
This resulting aminopyrrole is a critical intermediate for synthesizing more complex heterocyclic systems, as the amino group can participate in condensation and cyclization reactions. The bromo group can be retained during this reduction, serving as a handle for subsequent cross-coupling reactions after the interconversion.
Synthesis of Fused Heterocyclic Systems Incorporating Pyrrole
The derivatized pyrrole core is an excellent scaffold for constructing fused bicyclic systems, which are common motifs in pharmaceuticals.
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of fused heterocycles with significant biological activity. nih.gov The synthesis of these systems can be achieved starting from aminopyrroles. Following the reduction of this compound to 2-bromo-1H-pyrrol-4-amine, the resulting amino group can be used to construct the adjacent pyrimidine ring.
One synthetic route involves the reaction of the 2-aminopyrrole precursor with reagents that provide the necessary carbon atoms to form the six-membered ring. For example, a common strategy is the condensation of an aminopyrrole with a β-dicarbonyl compound or its equivalent. nih.gov Another approach involves reacting the aminopyrrole with lactams in the presence of phosphorus oxychloride (POCl₃) to build the fused pyrimidine ring. nih.gov The resulting 6-bromo-7H-pyrrolo[2,3-d]pyrimidine can then undergo further functionalization, such as Suzuki-Miyaura or Sonogashira coupling at the bromine-substituted position, demonstrating the synthetic utility of carrying the bromo group through the reaction sequence.
Spiroxindoles and Other Annulated Ring Systems
The derivatization of nitropyrrole scaffolds provides access to complex heterocyclic structures, including spiroxindoles and other annulated ring systems. While direct elaboration of this compound into spiroxindoles is not extensively documented, analogous strategies involving nitro-containing precursors highlight potential synthetic pathways. One of the most powerful methods for constructing the spiro[pyrrolidine-oxindole] core is the 1,3-dipolar cycloaddition reaction. acs.org This reaction typically involves an azomethine ylide, generated in situ from an isatin derivative and an amino acid, which then reacts with a dipolarophile.
In strategies relevant to the incorporation of nitro groups, (E)-β-aryl-nitro-olefins can serve as the dipolarophile. The cycloaddition proceeds to form a highly functionalized pyrrolidine ring spiro-fused to the oxindole at the C3 position. Although this approach builds the nitro-functionality into the newly formed ring rather than starting with a nitropyrrole, it demonstrates the compatibility of the nitro group in these key bond-forming reactions. The synthesis of spiro[indoline-3,3'-quinoline]-2,2'-diones can also be achieved from nitro-precursors, such as 2-(2-nitrobenzyl)-2-(2-nitrophenyl)malonates, through a tandem nitro-reduction and double lactamization sequence. researchgate.netrsc.org
For the construction of other annulated systems from nitropyrroles, cycloaddition reactions offer a direct route. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A theoretical study using density functional theory (DFT) has examined the hetero-Diels-Alder reaction between 2-nitro-1H-pyrrole as the diene and isoprene (B109036) as the dienophile. This analysis predicted the formation of a cycloadduct, which upon subsequent elimination of HNO, would lead to an annulated indole ring system. Such reactions showcase a pathway to fuse additional rings onto the nitropyrrole core, thereby increasing molecular complexity. The nitro group in these reactions acts as a regiochemical control element, influencing the outcome of the cycloaddition. rsc.org
Table 1: Selected Strategies for Annulated Ring Systems
| Reaction Type | Precursors | Resulting System | Key Features |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Nitro-olefin | Spiro[pyrrolidine-oxindole] | Forms highly substituted spiro-fused rings; incorporates a nitro group. |
| Reductive Annulation | 2-(2-Nitrobenzyl)-2-(2-nitrophenyl)malonate | Spiro[indoline-quinoline]-dione | Tandem nitro-reduction and double lactamization cascade. researchgate.netrsc.org |
| Diels-Alder Reaction | 2-Nitro-1H-pyrrole, Isoprene | Annulated Indole Precursor | [4+2] cycloaddition to form a six-membered ring fused to the pyrrole. |
Synthetic Access to Nitropyrrole Natural Product Scaffolds
The 2-nitropyrrole moiety is a key structural feature in several families of bioactive natural products, including the heronapyrroles and nitropyrrolins. beilstein-journals.orgnih.gov Synthetic access to these complex scaffolds often relies on the strategic introduction and manipulation of the nitropyrrole core. Post-synthetic modification of simpler pyrroles or the use of pre-functionalized nitropyrrole building blocks are common approaches.
A primary challenge in the synthesis of these natural products is the selective installation of the nitro group at the C2 position of a substituted pyrrole ring. Direct electrophilic nitration of an elaborated pyrrole substrate, for instance a 3-farnesyl-substituted pyrrole, can provide the desired 2-nitro-4-alkylpyrrole core. However, this method can suffer from low yields and a lack of regioselectivity, often producing mixtures of isomers. beilstein-journals.org
To overcome these limitations, cross-coupling strategies using pre-functionalized pyrroles have been developed. These methods offer superior control over regiochemistry.
Sonogashira Coupling : This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.netwikipedia.org It has been employed to construct the key 2-nitro-4-alkylpyrrole core of nitropyrrolins with complete regiochemical control. This allows for the reliable connection of the nitropyrrole headgroup to the complex terpenoid side chain. researchgate.net
Stille Coupling : This versatile palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic halide. wikipedia.orgorganic-chemistry.orgorgsyn.org A second-generation total synthesis of the heronapyrrole family of antibiotics utilized a Stille sp³–sp² cross-coupling. This key step connected a novel 2-nitropyrrole fragment with a complex vinyl stannane partner to install a crucial olefin with complete regiochemical control, circumventing issues of selective pyrrole nitration encountered in earlier approaches.
These advanced synthetic strategies provide reliable and efficient access to the core structures of nitropyrrole-containing natural products. They enable the systematic variation of the side chains and the pyrrole substitution, facilitating the synthesis of natural product analogues for further biological investigation. beilstein-journals.org
Table 2: Key Reactions in Nitropyrrole Natural Product Synthesis
| Reaction | Substrates | Product Scaffold | Significance |
|---|---|---|---|
| Electrophilic Nitration | 3-Farnesyl-pyrrole, AcONO₂ | 2-Nitro-4-farnesylpyrrole | Direct introduction of the nitro group, but with potential regioselectivity issues. beilstein-journals.org |
| Sonogashira Coupling | Halogenated Nitropyrrole, Terminal Alkyne | Nitropyrrolin Core | Efficient and regioselective C-C bond formation for side-chain attachment. researchgate.net |
| Stille Coupling | 2-Nitropyrrole Fragment, Vinyl Stannane | Heronapyrrole Core | Circumvents direct nitration challenges; provides high regiochemical control. |
Advanced Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for the initial structural confirmation of a synthesized compound like 2-Bromo-4-nitro-1H-pyrrole.
¹H NMR Spectroscopy : In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons on the pyrrole (B145914) ring and the N-H proton. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the proton. For instance, the presence of the electron-withdrawing nitro group (-NO₂) would likely cause the pyrrole ring protons to appear at a lower field (higher ppm value) compared to unsubstituted pyrrole. Spin-spin coupling between adjacent protons would result in signal splitting (e.g., doublets, triplets), providing information about the connectivity of the protons. The integration of the peaks would correspond to the number of protons giving rise to each signal.
¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the this compound molecule. The chemical shifts of these signals are highly sensitive to the electronic environment. The carbon atom attached to the bromine (C2) and the carbon atom attached to the nitro group (C4) would have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents. The positions of the other carbon atoms in the pyrrole ring (C3 and C5) would also be shifted in a predictable manner, allowing for the complete assignment of the carbon skeleton.
A representative data table for expected, though currently unavailable, NMR data is shown below.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |
| ¹H | 8.0 - 9.0 | Singlet | N-H |
| ¹H | 7.0 - 8.0 | Doublet | C3-H |
| ¹H | 7.5 - 8.5 | Doublet | C5-H |
| ¹³C | 90 - 110 | Singlet | C2-Br |
| ¹³C | 110 - 130 | Singlet | C3 |
| ¹³C | 130 - 150 | Singlet | C4-NO₂ |
| ¹³C | 115 - 135 | Singlet | C5 |
| Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound was not found. |
For more complex pyrrole structures or to resolve ambiguities in one-dimensional spectra, multi-dimensional NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy) : A 2D ¹H-¹H COSY experiment would show cross-peaks between the signals of protons that are spin-spin coupled. This would definitively establish the connectivity between the C3-H and C5-H protons on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of the ¹H signals for C3-H and C5-H to their corresponding ¹³C signals.
Vibrational Spectroscopy for Molecular Fingerprinting and Interactions
Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and can provide information about the functional groups present and their interactions.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, characteristic absorption bands would be expected for the various functional groups.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| N-O Asymmetric Stretch (NO₂) | 1500 - 1570 |
| N-O Symmetric Stretch (NO₂) | 1300 - 1370 |
| C=C Stretch (pyrrole ring) | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
| Note: This table is hypothetical and based on characteristic ranges for these functional groups, as an experimental FTIR spectrum for this compound was not found. |
The precise positions of these bands would be influenced by the electronic effects of the substituents on the pyrrole ring.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would also show characteristic peaks for the pyrrole ring, the nitro group, and the carbon-bromine bond, aiding in the compound's identification.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can enhance the Raman signal by orders of magnitude for molecules adsorbed onto a roughened metal surface (typically silver or gold). This technique is highly surface-sensitive and can provide information about the orientation of the molecule on the surface (chemisorption). For this compound, SERS could be used to study its interaction with metallic surfaces, with the enhancement pattern of the vibrational modes indicating which parts of the molecule are closest to the surface. For example, a strong enhancement of the nitro group vibrations might suggest an interaction via the oxygen atoms.
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, typically UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.
For this compound, the presence of the conjugated pyrrole ring and the nitro group would give rise to characteristic absorption bands. One would expect to observe π → π* transitions associated with the conjugated system of the pyrrole ring. The nitro group, being a strong chromophore, would significantly influence the position and intensity of these absorption maxima (λ_max). The electronic transitions in nitropyrrole systems are sensitive to substitution, and the presence of the bromine atom would also be expected to cause a shift in the absorption bands compared to a simpler nitropyrrole. Studying the UV-Vis spectrum in different solvents could also provide insights into the nature of the electronic transitions.
Based on a thorough review of available scientific literature, detailed experimental and theoretical spectroscopic data specifically for the compound This compound is not sufficiently available to construct the requested article with the required level of scientific accuracy and detail.
Information regarding the specific methodologies outlined—Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry, and X-ray Crystallography—for this compound is not present in the public domain or accessible research databases. Consequently, a scientifically rigorous article that strictly adheres to the provided outline cannot be generated at this time.
To fulfill the user's request, access to proprietary research data or newly published studies focusing explicitly on the advanced spectroscopic characterization of this compound would be necessary.
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Nitro 1h Pyrrole
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are instrumental in providing a detailed understanding of the geometric and electronic properties of molecules. For 2-Bromo-4-nitro-1H-pyrrole, these methods can predict bond lengths, bond angles, and the distribution of electrons within the molecule, offering insights into its stability and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of molecules like this compound. The process would begin with geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. This optimized geometry is crucial as it forms the basis for all subsequent property calculations. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For this compound, the electron-withdrawing nature of the nitro group and the bromine atom would be expected to lower the energy of the LUMO, making the molecule a potential electrophile. The distribution of the HOMO and LUMO across the pyrrole (B145914) ring and its substituents would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | - |
Note: Specific values are not available in the literature and would require dedicated computational studies.
Table 2: Hypothetical Natural Bond Orbital Analysis for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N(1) | π(C2-C3) | - |
| π(C4-C5) | π(N(NO2)-O) | - |
| LP(1) Br | σ*(C2-N1) | - |
Note: Specific values are not available in the literature and would require dedicated computational studies.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom attached to the pyrrole nitrogen and potentially the carbon atoms adjacent to the electron-withdrawing groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of an atomic site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates its propensity to donate an electron. For this compound, the calculation of Fukui functions would allow for a precise ranking of the reactivity of each atom in the molecule, offering a more refined prediction of its chemical behavior compared to MEP analysis alone.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational methods are not only used to predict structure and reactivity but also to simulate various types of spectra. This is invaluable for interpreting experimental spectroscopic data and confirming the identity and structure of a synthesized compound.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. The calculated vibrational frequencies, after appropriate scaling to account for systematic errors in the computational method, can be compared with experimental IR and Raman spectra to assign the observed vibrational modes to specific molecular motions. Similarly, calculated NMR chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands. The close agreement between computed and experimental spectra would serve as a strong validation of the calculated molecular structure and electronic properties.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound This compound are not present in the public domain. Research providing specific data for reaction mechanism elucidation, energy profiles, transition state analysis, or in silico predictions of chemical behavior for this exact molecule could not be located.
While computational investigations have been performed on related structures—such as other substituted nitropyrroles, bromo-nitroimidazoles, or different isomers like 2-bromo-5-nitro-1H-pyrrole—extrapolating this information would not adhere to the strict requirement of focusing solely on this compound and would compromise scientific accuracy.
Therefore, it is not possible to generate an article that fulfills the specific requirements of the requested outline with scientifically accurate and verifiable research findings for "this compound".
Advanced Applications and Future Research Directions in Chemical Science
2-Bromo-4-nitro-1H-pyrrole as a Versatile Building Block in Complex Chemical Synthesis
This compound has emerged as a highly valuable and versatile building block in synthetic organic chemistry. The strategic placement of the bromo and nitro functionalities on the pyrrole (B145914) scaffold imparts unique reactivity, allowing for its elaboration into a wide array of complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrrole ring, while the bromo substituent serves as a convenient handle for various cross-coupling reactions and other transformations. This combination makes it a sought-after precursor for creating diverse heterocyclic systems and functional materials.
Precursors for the Synthesis of Advanced Heterocyclic Motifs
The unique substitution pattern of this compound makes it an ideal starting material for the construction of a variety of advanced heterocyclic motifs, which are core structures in many pharmaceutically active compounds and materials. The reactivity of the pyrrole ring, modulated by the nitro group, and the presence of the bromine atom allow for sequential and regioselective functionalization.
For instance, the pyrrole core is fundamental to the synthesis of fused heterocyclic systems like thieno[3,2-b]pyrroles. nih.gov Synthetic strategies such as the Hemetsberger–Knittel reaction sequence can be employed to construct such fused systems, which are of significant interest in medicinal chemistry. nih.gov Although not explicitly starting from this compound, the methodologies are often adaptable to variously substituted pyrrole precursors. The bromo substituent can facilitate palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, to introduce aryl, alkyl, or other functional groups. uctm.edu Subsequently, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused rings, such as pyrrolo[2,3-d] Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazoles or other nitrogen-rich heterocyclic systems. uctm.edu
Furthermore, the general reactivity of pyrrole derivatives allows them to be key intermediates in the synthesis of complex natural products and their analogues. uctm.edu The development of novel synthetic routes, including cascade reactions and multicomponent reactions, often relies on strategically functionalized building blocks like this compound to achieve molecular complexity in an efficient manner. researchgate.net
Role in the Development of Functional Materials and Probes (e.g., BODIPY Dyes, Biosensors)
Substituted pyrroles are critical precursors in the synthesis of functional materials, most notably boron-dipyrromethene (BODIPY) dyes. nih.gov These dyes are renowned for their excellent photophysical properties, including high fluorescence quantum yields, sharp absorption bands, and good photostability. nih.gov The synthesis of BODIPY dyes typically involves the condensation of two pyrrole units with an aldehyde or a similar electrophile, followed by complexation with a boron source, often BF₃·OEt₂. bohrium.com
The properties of BODIPY dyes can be finely tuned by modifying the substituents on the pyrrole rings. researchgate.net Halogenated and electron-withdrawing groups can significantly impact the absorption and emission spectra, as well as the dye's potential for intersystem crossing, which is relevant for applications in photodynamic therapy. While direct synthesis from this compound is not extensively documented in readily available literature, the use of substituted pyrroles, including those with bromo and nitro groups, is a common strategy to access functionalized BODIPY dyes. rsc.orgresearchgate.net For example, 2-bromo substituted BODIPYs can be synthesized and then further functionalized via cross-coupling reactions. bohrium.com The presence of a nitro group would be expected to red-shift the absorption and emission wavelengths and could also serve as a handle for further chemical modification or as a recognition site in sensing applications.
In the realm of biosensors, pyrrole derivatives are used to construct conductive polymers and functional surfaces. sci-hub.se The electropolymerization of pyrrole monomers onto an electrode surface is a common method for creating biosensing platforms. The functional groups on the pyrrole ring can be used to immobilize biomolecules such as enzymes. For instance, N-substituted pyrroles have been used to create films for the oriented immobilization of enzymes in amperometric biosensors. sci-hub.se A compound like this compound could potentially be incorporated into such systems, with the nitro group offering a site for interaction or recognition, and the bromo group allowing for covalent attachment to other components of the sensor.
Methodological Advancements in General Pyrrole Chemistry Inspired by this compound Analogues
The study and application of functionalized pyrroles, including bromo-nitro substituted analogues, have spurred significant methodological advancements in synthetic organic chemistry. The challenges associated with the synthesis and manipulation of these electron-deficient and multifunctional heterocycles have led to the development of novel and more efficient synthetic strategies.
One of the most notable advancements is the Barton-Zard pyrrole synthesis, which utilizes the reaction of a nitroalkene with an isocyanoacetate to form a pyrrole ring. clockss.org This reaction is particularly relevant as it directly employs a nitro-containing substrate to construct the pyrrole core, highlighting the synthetic utility of the nitro group as both an activating group and a leaving group in the cyclization process. clockss.org This methodology provides a powerful tool for accessing a wide range of substituted pyrroles that would be difficult to obtain through classical methods like the Paal-Knorr or Hantzsch syntheses. nih.govclockss.org
Furthermore, the presence of a halogen, such as in this compound, has driven the development and application of modern cross-coupling reactions for pyrrole functionalization. uctm.edu Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been optimized for use with halogenated pyrroles, allowing for the introduction of a wide variety of substituents at specific positions. uctm.edu The synthesis of N-acylpyrroles and other derivatives has also been advanced through the development of new catalytic systems and reaction conditions that are tolerant of the functional groups present on the pyrrole ring. organic-chemistry.org The need to work with electron-deficient pyrroles has also led to innovations in C-H functionalization, providing alternative routes to elaborate the pyrrole scaffold without relying on pre-installed leaving groups. sci-hub.se
Theoretical Perspectives on Novel Reactivity and Synthetic Pathways
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the reactivity and potential synthetic pathways of substituted pyrroles like this compound. researchgate.netresearchgate.net These studies help to elucidate the effects of substituents on the electronic structure, aromaticity, and reaction mechanisms of the pyrrole ring.
The introduction of a strong electron-withdrawing nitro group and a moderately deactivating bromo group significantly alters the electron distribution within the pyrrole ring. DFT calculations can quantify these effects, showing how the HOMO and LUMO energy levels are modulated. researchgate.net This is crucial for predicting the compound's behavior in various reactions. For example, in cycloaddition reactions, the lowered LUMO energy of the nitropyrrole system would make it a better electrophile or dienophile. researchgate.net Theoretical studies on the hetero-Diels-Alder reaction of nitrosoalkenes with pyrrole have confirmed that the reaction is controlled by a LUMO(heterodiene)-HOMO(dienophile) interaction, and similar principles would apply to reactions involving this compound. researchgate.net
Computational studies can also be used to explore reaction mechanisms and predict the regioselectivity of synthetic transformations. rsc.org For instance, in electrophilic aromatic substitution reactions, theoretical calculations can predict the most likely site of attack by an incoming electrophile. Similarly, for nucleophilic aromatic substitution, the positions activated by the nitro group can be identified. DFT calculations have been used to investigate the mechanisms of nickel-catalyzed cycloadditions to form substituted pyrroles and to study sigmatropic hydrogen shifts in pyrrole systems, providing a deeper understanding of their chemical behavior. rsc.orgacs.org Such theoretical insights are instrumental in designing new synthetic routes and optimizing existing ones, allowing for the rational development of novel transformations leading to complex pyrrole-containing molecules.
Prospective Research Avenues in Synthetic Strategies and Derivatization
Future research concerning this compound and its analogues is poised to expand in several exciting directions, focusing on the development of more efficient synthetic strategies and the exploration of novel derivatizations for various applications.
A key area of future research will be the development of more streamlined and sustainable synthetic routes to this compound itself and its derivatives. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the use of green chemistry principles like microwave-assisted synthesis or solvent-free reaction conditions. researchgate.net The development of one-pot procedures and tandem reactions that allow for the rapid construction of complex pyrrole-containing scaffolds from simple starting materials will continue to be a major focus. uctm.edunih.gov
The derivatization of the this compound core offers a vast landscape for future exploration. The sequential and selective functionalization of the bromo and nitro groups, as well as the N-H and C-H bonds of the pyrrole ring, will enable the creation of a large library of novel compounds. For example, the reduction of the nitro group to an amine, followed by acylation or other transformations, can lead to a wide range of amido-pyrroles. The bromo group can be replaced by a variety of functional groups using cross-coupling chemistry, or it can be used to direct lithiation for subsequent electrophilic trapping.
There is significant potential for the application of these novel derivatives in medicinal chemistry and materials science. Inspired by the biological activity of other nitropyrrole natural products and synthetic derivatives, new compounds based on the this compound scaffold could be designed and screened as potential antibacterial, antifungal, or anticancer agents. researchgate.netmdpi.comnih.gov The synthesis of novel 4-nitropyrrole-based hybrids has already shown promise in identifying potent antimicrobial leads. nih.gov Furthermore, the incorporation of this versatile building block into new polymers, dyes, and other functional materials could lead to the development of advanced technologies in areas such as electronics, photonics, and sensing.
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-4-nitro-1H-pyrrole, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the pyrrole ring. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C), followed by nitration with nitric acid in sulfuric acid. The order of substitution (bromination before nitration) is critical to avoid undesired side reactions due to the electron-withdrawing nitro group hindering electrophilic bromination. Optimization of stoichiometry, temperature, and solvent polarity is essential for yields >70% .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?
- 1H NMR : The pyrrolic NH proton appears as a broad singlet (~δ 12 ppm), absent in N-substituted derivatives. Aromatic protons resonate as two distinct singlets (H-3 and H-5) due to deshielding by bromine and nitro groups.
- 13C NMR : The nitro group causes significant downfield shifts (C-4 at ~145 ppm), while bromine affects C-2 (~110 ppm).
- IR : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitration .
Q. What safety protocols are recommended for handling this compound?
Due to the nitro group’s explosive potential and bromine’s toxicity, researchers should:
- Use explosion-proof equipment and avoid high temperatures during synthesis.
- Conduct reactions in a fume hood with PPE (gloves, goggles).
- Store the compound in a cool, dark environment with inert gas purging .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?
Crystallization in a monoclinic system (e.g., P2₁/c) with cell parameters (a ≈ 16.0 Å, b ≈ 4.9 Å, c ≈ 8.2 Å, β ≈ 93.2°) allows precise determination of bond lengths and angles. The bromine and nitro groups induce planar distortion, confirmed by torsional angles (e.g., C-Br bond length ~1.89 Å, C-NO₂ ~1.48 Å). SHELXL refinement (R factor <0.05) validates the structure .
Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the electron density distribution. The nitro group reduces electron density at C-5 (Mulliken charge ≈ +0.25), favoring nucleophilic attacks, while bromine’s σ-hole (electrostatic potential ~30 kcal/mol) enhances electrophilic reactivity at C-2. These insights guide regioselective Suzuki-Miyaura couplings .
Q. How do steric and electronic effects influence the tautomeric stability of this compound in solution?
The nitro group stabilizes the 1H-tautomer via resonance, while bromine’s inductive effect slightly destabilizes the NH form. Variable-temperature NMR (VT-NMR) in DMSO-d₆ shows coalescence at ~100°C, indicating slow exchange between tautomers. Computational studies (NBO analysis) corroborate the dominance of the 1H form (ΔG ≈ 2.1 kcal/mol) .
Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?
Q. How can conflicting spectroscopic and computational data on substituent effects be reconciled?
Discrepancies (e.g., unexpected downfield shifts in NMR vs. DFT predictions) often arise from solvent effects or crystal packing forces. Combining solid-state NMR with X-ray data (Hirshfeld surface analysis) resolves such conflicts. For example, intermolecular Br···O interactions in the crystal lattice may alter electronic environments .
Methodological Tables
Table 1. Key crystallographic data for this compound analogs
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 16.0028(13) |
| b (Å) | 4.9046(6) |
| c (Å) | 8.2367(7) |
| β (°) | 93.199(7) |
| V (ų) | 645.47(11) |
| R factor | 0.034 |
Table 2. Comparative reactivity of substituents in cross-coupling reactions
| Position | Substituent | Reactivity Type | Preferred Reaction |
|---|---|---|---|
| C-2 | Br | Electrophilic | Suzuki-Miyaura |
| C-5 | H | Nucleophilic | Buchwald-Hartwig |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
